1-(4-Cyanophenyl)-3-phenylurea

Descripción

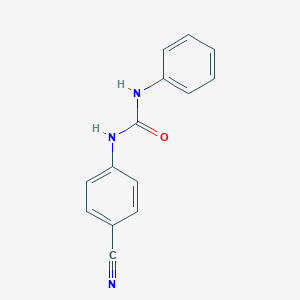

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-cyanophenyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-10-11-6-8-13(9-7-11)17-14(18)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDYPTALPAUONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384619 | |

| Record name | N-(4-cyanophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107676-58-4 | |

| Record name | N-(4-cyanophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Derivatization Strategies

Synthetic Methodologies for Urea (B33335) Derivatives

The formation of the urea linkage is a cornerstone of organic synthesis, with several reliable methods available. For diaryl ureas such as 1-(4-cyanophenyl)-3-phenylurea, the most prevalent strategies involve the reaction of an amine with an isocyanate or a related precursor.

A primary and widely utilized method for synthesizing N-substituted ureas involves the nucleophilic addition of an amine to an isocyanate. rsc.org This reaction is highly efficient and versatile. In the context of this compound, this can be approached in two ways: the reaction of 4-aminobenzonitrile (B131773) with phenyl isocyanate, or the reaction of aniline (B41778) with 4-isocyanatobenzonitrile. The choice of reactants often depends on the commercial availability and reactivity of the starting materials. The reaction is typically conducted in anhydrous polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), to facilitate the dissolution of reactants and ensure a controlled reaction environment.

More environmentally friendly approaches have also been developed, including the synthesis of N-substituted ureas in water. This method utilizes the reaction of an amine with potassium isocyanate in an aqueous medium, often with an acid catalyst, which can simplify purification and reduce the use of volatile organic compounds. rsc.org

Specific Synthetic Pathways for this compound

The direct synthesis of this compound has been documented through several specific pathways, highlighting the robustness of the isocyanate-amine reaction.

One common laboratory-scale synthesis involves the preparation of 4-isocyanatobenzonitrile from 4-aminobenzonitrile. This is achieved by reacting 4-aminobenzonitrile with a phosgene (B1210022) equivalent, such as triphosgene, in a solvent like dioxane. nih.govmdpi.com The resulting 4-isocyanatobenzonitrile, which can be isolated as a colorless oil, is then treated with aniline in a solvent like tetrahydrofuran (THF) at room temperature. nih.govmdpi.com The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under vacuum, and the precipitated product is filtered and dried. This method has been reported to produce this compound (designated as compound 6i in the study) with a yield of 79.8%. nih.govmdpi.com

An alternative, equally viable pathway starts with phenyl isocyanate. In one procedure, phenyl isocyanate is dissolved in dichloromethane (CH2Cl2), and 2-aminobenzonitrile (B23959) is added. rsc.org The reaction mixture is stirred for several days, during which a white precipitate of the product forms, which is then isolated by filtration. rsc.org Another approach utilizes a specialized reagent, DABAL-Me3, to facilitate the reaction between an amine and an isocyanate precursor in toluene (B28343) at elevated temperatures. publish.csiro.au

Design and Synthesis of Novel this compound Analogues and Derivatives

The core structure of this compound serves as a scaffold for the development of a wide range of analogues. These modifications are typically aimed at exploring structure-activity relationships for various applications by altering the electronic and steric properties of the molecule.

A key strategy for creating analogues involves introducing substituents onto one or both of the phenyl rings. A comprehensive study detailed the synthesis of a series of derivatives by reacting 4-isocyanatobenzonitrile with various substituted anilines. nih.govmdpi.com This approach allows for systematic modification of the phenyl ring not bearing the cyano group. Substituents such as halogens (fluoro, chloro), electron-withdrawing groups (trifluoromethyl), and electron-donating groups (methoxy, dimethyl) have been successfully incorporated. nih.govmdpi.com These reactions are generally high-yielding and demonstrate the versatility of the synthetic route.

Below is a table summarizing the synthesis of several analogues with modifications on the phenyl moiety, based on the reaction of 4-isocyanatobenzonitrile with the corresponding substituted aniline. nih.govmdpi.com

| Compound ID | Substituent on Phenyl Ring | Yield (%) | ESI-MS (m/z) [M+H]⁺ |

| 6a | 3-fluoro | 87.2% | 256.1 |

| 6b | 3,5-dichloro | 78.5% | 306.0 |

| 6c | 3-chloro-4-fluoro | 84.7% | 290.0 |

| 6d | 4-trifluoromethyl | 80.5% | 306.1 |

| 6e | 3-trifluoromethyl | 80.0% | 306.1 |

| 6f | 3-chloro | 88.5% | 272.0 |

| 6g | 3,4-dichloro | 81.9% | 306.0 |

| 6h | 3-trifluoromethoxy | 84.8% | 322.1 |

| 6i | none | 79.8% | 238.1 |

| 6j | 2-trifluoromethyl | 83.4% | 306.1 |

| 6k | 4-chloro-3-trifluoromethyl | 80.2% | 340.0 |

| 6l | 3-methoxy | 83.0% | 268.1 |

| 6m | 3,5-di(trifluoromethyl) | 82.8% | 373.4 |

| 6n | 3,4-dimethyl | 82.4% | 266.1 |

| 6o | 3-chloro-4-trifluoromethyl | 83.5% | 340.0 |

Further derivatization involves replacing the phenyl rings with other aromatic or heterocyclic systems. For instance, diarylurea derivatives have been synthesized where one of the phenyl groups is replaced by a substituted pyridine (B92270) ring, creating compounds like 3-(4-cyanophenyl)-1-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea. nih.govacs.org

Another innovative derivatization strategy involves chemical transformation of the existing functional groups. The cyano group of the this compound scaffold can be converted into a thioamide moiety using reagents like magnesium chloride and sodium hydrogensulfide. nih.govmdpi.com This thioamide can then undergo cyclization with 1,3-dichloroacetone (B141476) to readily afford a thiazole (B1198619) ring, thus incorporating a heterocyclic system directly into the core structure. nih.govmdpi.com

The synthesis of thiourea (B124793) analogues, where the carbonyl oxygen of the urea is replaced by sulfur, represents another important derivatization pathway. These compounds can be prepared by reacting an amine with an isothiocyanate. scirp.orgorganic-chemistry.org

Specifically, N-aroyl-N′-(4′-cyanophenyl)thioureas have been synthesized in high yields. mdpi.com The synthesis involves first preparing an aroyl isothiocyanate by reacting an aroyl chloride (like benzoyl chloride) with potassium thiocyanate (B1210189) in acetone. This intermediate is then reacted with 4-aminobenzonitrile to yield the final N-aroyl-N′-(4′-cyanophenyl)thiourea product. mdpi.com

Additionally, the cyano group on the parent urea compound can be reduced to a thioamide, effectively creating a thiourea-related structure. nih.govmdpi.com This transformation further expands the chemical diversity achievable from the this compound scaffold.

Biological Activities and Therapeutic Potentials

Anticancer Activity

1-(4-Cyanophenyl)-3-phenylurea has demonstrated notable potential as an anticancer agent through various mechanisms of action. Research has highlighted its role as a kinase inhibitor and its capacity to trigger programmed cell death, making it a valuable scaffold for the development of new cancer therapeutics. researchgate.net

A significant finding in the study of this compound is its identification as an inhibitor of Serine Arginine Protein Kinase 3 (SRPK3). cancer.gov The compound was discovered as an initial hit during a kinase screening campaign. cancer.govmdpi.comnih.gov While the roles of SRPK1 and SRPK2 in disease are more established, SRPK3 has been implicated in breast cancer, although its precise mechanism remains under investigation. cancer.govmdpi.com The discovery of this compound as an SRPK3 inhibitor has paved the way for the development of more potent and selective chemical probes to study the kinase's function. cancer.gov

Following its initial identification, medicinal chemistry efforts focused on optimizing the potency and selectivity of the this compound scaffold. cancer.govmdpi.com This led to the development of six optimized analogues that exhibited significant potency with single-digit micromolar IC₅₀ values in SRPK3 activity assays. cancer.govmdpi.comnih.gov A crucial aspect of these analogues is their high selectivity for SRPK3, as they showed negligible inhibition of the closely related kinases SRPK1 and SRPK2. cancer.govmdpi.comnih.gov This selectivity is a promising feature for developing targeted therapies with potentially fewer off-target effects.

Table 1: Inhibition Profile of this compound Analogues Against SRPK Family Kinases

| Compound Series | Target Kinase | Activity | Selectivity Profile |

| Optimized Analogues | SRPK3 | Single-digit micromolar IC₅₀ values. cancer.govmdpi.com | High selectivity for SRPK3. cancer.gov |

| Optimized Analogues | SRPK1 | Negligible inhibition. cancer.govmdpi.com | High selectivity over SRPK1. cancer.gov |

| Optimized Analogues | SRPK2 | Negligible inhibition. cancer.govmdpi.com | High selectivity over SRPK2. cancer.gov |

The anticancer potential of SRPK3 inhibition was further explored by evaluating the effects of these selective inhibitors on cancer cells. Studies demonstrated that the six optimized compounds derived from the this compound hit were capable of impairing the viability of breast cancer cell lines. cancer.govmdpi.com Importantly, a correlation was observed between the biochemical IC₅₀ values of these compounds against SRPK3 and their ability to reduce breast cancer cell viability. cancer.govmdpi.comnih.gov This correlation suggests that the cytotoxic effects of these compounds in breast cancer cells are directly linked to their inhibition of SRPK3, validating SRPK3 as a potential therapeutic target in this malignancy. cancer.gov

Based on publicly available scientific literature, there is currently no specific data documenting the direct inhibitory activity of this compound against Cyclin-Dependent Kinase 6 (CDK6). While CDK4/6 inhibitors are a major class of anticancer agents, the activity of this particular compound against CDK6 has not been reported. researchgate.netcore.ac.uk

While direct screening data for this compound across a comprehensive panel of cancer cell lines is not extensively detailed in the available literature, research on its derivatives and structurally related diaryl ureas provides insight into its potential broad-spectrum activity. Derivatives have been synthesized and evaluated for antiproliferative activities against various cancer cell lines. researchgate.net For instance, studies on related quinolone derivatives incorporating the urea (B33335) moiety have shown activity against breast and pancreatic cancer cell lines. nih.gov Furthermore, other research on compounds containing the cyanophenyl group has demonstrated dose-dependent cytotoxic effects against cell lines from melanoma, non-small cell lung cancer (NSCLC), leukemia, and breast cancer.

Table 2: Cytotoxic Activity of Related Diaryl Urea Derivatives in Human Cancer Cell Lines

| Cancer Type | Cell Line(s) | Compound Type Tested | Observed Activity |

| Leukemia | K562 | Fluoroquinolone-urea derivatives | Showed antineoplastic activity with IC₅₀ values <50 µM. nih.gov |

| Lung (NSCLC) | A549 | Fluoroquinolone-urea derivatives | Displayed strong activity; some compounds were nearly as potent as cisplatin. nih.gov |

| Breast | MCF7, T47D | Fluoroquinolone-urea derivatives | Exhibited reduction of viability with IC₅₀ values <50 µM. nih.gov |

| Pancreatic | PANC-1 | Fluoroquinolone-urea derivatives | Some derivatives showed a reduction in viability with IC₅₀ values <50 µM. nih.gov |

| Melanoma | A375 | Lupane triterpenes (related scaffold) | Showed inhibitory effects on melanoma cell growth. |

| Colorectal | HCT116 | Urea-chalcone hybrids | Derivatives showed notable cytotoxic activity. |

A key mechanism contributing to the anticancer potential of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net Research indicates that the compound and its derivatives have demonstrated clear pro-apoptotic effects. researchgate.net This induction of apoptosis is a critical hallmark of effective anticancer agents, as it leads to the safe and efficient elimination of malignant cells. The molecular pathways leading to this effect may involve the activation of caspases, which are key enzymes that execute the process of apoptosis. The ability of the this compound scaffold to promote apoptosis underscores its therapeutic promise.

Induction of Cell Cycle Arrest

The urea scaffold is a fundamental component in many biologically active molecules, and its derivatives are known to exhibit potent anticancer properties by interfering with cell proliferation. While direct studies on this compound's specific impact on cell cycle modulation are not extensively detailed in available literature, the broader class of urea-containing compounds has been shown to induce cell cycle arrest at various phases.

Research into novel urea derivatives has demonstrated their capacity to halt the cell cycle, a critical mechanism for controlling tumor growth. For instance, certain carnosic acid derivatives incorporating a urea moiety have been found to induce cell cycle arrest at the G0/G1 phase in colorectal cancer cells. clockss.org This arrest is achieved by downregulating cyclin-dependent kinases (CDKs) such as CDK4 and CDK6, which are crucial for the G1-S phase transition. clockss.org

In other studies, different urea derivatives have been shown to arrest the cell cycle at the G2/M phase. asm.org For example, N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, a compound structurally related to the subject of this article, inhibits cell growth by inducing arrest in the G2/M phase, a mechanism linked to the disruption of microtubule dynamics. sigmaaldrich.com The decision of a cell to undergo arrest at G0/G1 or G2/M is complex and often depends on the specific chemical structure of the compound and the cellular context. clockss.orgasm.org The antiproliferative activity of these compounds is closely associated with their ability to modulate the proteins that regulate cell cycle checkpoints. asm.org

Anti-Infective Activity

Beyond its potential in oncology, the urea structure is a key pharmacophore in the development of anti-infective agents. Derivatives have shown promise against a range of pathogens, including parasites, bacteria, and fungi.

Antimalarial Activity via IspD Inhibition

The methyl-d-erythritol phosphate (B84403) (MEP) pathway, which is essential for isoprenoid biosynthesis in many pathogens like Plasmodium falciparum but absent in humans, represents a key target for novel antimalarial drugs. acs.org One of the enzymes in this pathway, IspD (MEP cytidyltransferase), has been the focus of inhibitor development. acs.org

Recent research has identified a new class of urea-based compounds that target P. falciparum IspD (PfIspD). acs.org While this compound itself was not the primary focus, a structurally related compound, 1-(4-Cyanophenyl)-3-(3-(pyrrolidin-1-ylsulfonyl)phenyl)urea , emerged from these studies as a potent inhibitor. acs.org This discovery highlights the potential of the cyanophenyl urea scaffold in designing new antimalarial agents that act via this mechanism. Phenylurea derivatives, in general, have been explored for their antiplasmodial action, with some showing activity in the nanomolar range. acs.org

The exploration of urea-based compounds as PfIspD inhibitors has yielded molecules with significant potency. Structure-activity relationship (SAR) studies have led to the development of inhibitors with activity in the low-nanomolar range against the target enzyme. acs.org This high level of potency is a crucial characteristic for a potential drug candidate, as it suggests that the compound can be effective at low concentrations, potentially minimizing off-target effects.

A critical step in drug discovery is translating enzyme inhibition into efficacy against the whole organism. Investigations into the urea-based PfIspD inhibitors have demonstrated low-micromolar activity in whole-cell assays against P. falciparum. acs.org To confirm that IspD was the intracellular target, the activity of these compounds was tested against parasite strains with known mutations in the ispd gene. These mutant strains showed increased susceptibility to the urea-based inhibitors, supporting the hypothesis that IspD is indeed a primary target of this class of compounds within the parasite. acs.org

Anti-Tuberculosis Potential of Related Adamantyl Urea Compounds

Adamantyl urea derivatives have been identified as a promising class of compounds with significant activity against Mycobacterium tuberculosis. acs.orgup.ac.za These compounds have been shown to target MmpL3, a critical membrane transporter involved in the export of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov

A large library of 1600 adamantyl ureas was screened for anti-tuberculosis activity. acs.org The initial lead compounds, while potent, suffered from poor solubility and high lipophilicity, which are significant barriers to bioavailability. acs.org Subsequent optimization efforts focused on modifying the structure to improve these pharmacokinetic properties. Research has shown that 1-Adamantyl-3-phenyl ureas containing a polar substituent can retain moderate activity against M. tuberculosis. acs.org One such related compound, 1-(adamantan-2-yl)-3-(4-cyanophenyl)urea , was specifically identified as a potent anti-tuberculosis agent. nih.gov The goal of ongoing research is to refine these adamantyl urea structures to enhance their drug-like properties while preserving their potent inhibitory action against MmpL3. nih.gov

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Adamantyl Urea Derivatives | Mycobacterium tuberculosis (MmpL3) | Potent activity with MICs below 0.1 µg/ml, but initial leads had poor bioavailability. Modifications aim to improve solubility. | acs.org |

| 1-Adamantyl-3-phenyl ureas | Mycobacterium tuberculosis (MmpL3) | Compounds with polar substituents retain moderate activity. Optimization efforts are ongoing. | acs.orgnih.gov |

General Antimicrobial Properties of Urea Derivatives

The utility of urea derivatives extends to a broader spectrum of antimicrobial activities. Numerous studies have synthesized and evaluated various urea compounds against a range of bacterial and fungal pathogens. clockss.orggoogle.com

These derivatives have demonstrated variable levels of growth inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa), as well as fungal species like Candida albicans and Cryptococcus neoformans. clockss.org Structure-activity relationship studies indicate that the antimicrobial potency is influenced by the nature of the substituents on the urea core. For instance, research has shown that replacing a hydrogen atom on one of the NH2 groups with an alkyl radical increases antibacterial properties, and this effect is further augmented by increasing the length of the alkyl chain. sigmaaldrich.com This modularity allows for the rational design of new urea derivatives with enhanced and targeted antimicrobial efficacy.

Receptor and Enzyme Modulatory Effects

Allosteric Modulation of the Cannabinoid CB1 Receptor

The cannabinoid CB1 receptor, a G protein-coupled receptor predominantly found in the central nervous system, is a crucial therapeutic target for conditions such as pain, neurodegenerative disorders, and appetite regulation. nih.gov However, orthosteric ligands that directly target the endogenous ligand-binding site of the CB1 receptor have been associated with undesirable side effects. nih.gov This has led to the exploration of allosteric modulators, which bind to a topographically distinct site on the receptor, offering a more nuanced approach to modulating CB1 receptor activity. nih.govacs.org Diarylurea derivatives, including this compound, have emerged as a class of negative allosteric modulators (NAMs) of the CB1 receptor. acs.orgcsic.es These compounds can decrease the efficacy of CB1 receptor agonists without directly competing with them for the binding site. nih.govbiorxiv.org

Structure-activity relationship (SAR) studies have revealed that the electronic properties of substituents on the phenyl ring of diarylurea-based allosteric modulators significantly influence their potency at the CB1 receptor. Research has shown that substitution at the 4-position of the phenyl ring is generally preferred for optimal interaction with the receptor's binding pocket. acs.org

Specifically, electron-withdrawing groups at the 4-position have been found to confer greater potency. acs.orgnih.gov For instance, a compound with a cyano (-CN) group at this position, a potent electron-withdrawing group, demonstrated significant activity. acs.orgnih.gov In one study, the 4-cyano analog showed an IC₅₀ of 33 nM in a CB1 calcium mobilization assay, indicating strong negative allosteric modulatory activity. acs.orgnih.gov This was comparable to the potency of the 4-fluoro substituted analog, which had an IC₅₀ of 32 nM. acs.orgnih.gov

Conversely, the introduction of electron-donating groups at the 4-position generally leads to a reduction in potency. acs.orgnih.gov While the decrease may be modest in some cases, a significant loss of activity was observed with a strong electron-donating group like a dimethylamino substituent, which resulted in an IC₅₀ of 1640 nM. acs.orgnih.gov These findings underscore the importance of the electronic nature of the substituent at the 4-position for the allosteric modulation of the CB1 receptor by diarylurea derivatives. acs.org

| Substituent at 4-position | Electronic Property | IC₅₀ (nM) in CB1 Calcium Mobilization Assay |

| Fluoro (-F) | Electron-withdrawing | 32 |

| Cyano (-CN) | Electron-withdrawing | 33 |

| Dimethylamino (-N(CH₃)₂) | Electron-donating | 1640 |

Activation of Heme-Regulated Inhibitor (HRI) and eIF2α Phosphorylation

The Heme-Regulated Inhibitor (HRI), a crucial eukaryotic translation initiation factor 2 alpha (eIF2α) kinase, plays a significant role in cellular stress responses. researchgate.netnih.gov Activation of HRI leads to the phosphorylation of eIF2α, a central event in the Integrated Stress Response (ISR) that results in a global reduction of protein synthesis while promoting the translation of specific stress-response genes. nih.govplos.orgnih.gov This pathway is critical for cellular adaptation to various stressors, including heme deficiency, oxidative stress, and proteasome inhibition. nih.govelifesciences.org

Certain N,N'-diarylureas have been identified as specific activators of HRI. core.ac.uk These compounds have been shown to induce eIF2α phosphorylation by directly interacting with and activating HRI. core.ac.uk This activation is not a secondary effect of cellular stress but a direct molecular interaction. core.ac.uk For instance, studies have demonstrated that active N,N'-diarylureas can induce eIF2α phosphorylation in cell-free lysates, confirming their direct action on HRI. core.ac.uk

The activation of HRI and subsequent eIF2α phosphorylation by these compounds can inhibit cancer cell proliferation. researchgate.netcaymanchem.com For example, an eIF2α activator selectively inhibited the proliferation of melanoma cells over non-cancerous fibroblasts. caymanchem.com This selective action highlights the potential of HRI activators as targeted anti-cancer agents. core.ac.uk The ability of these compounds to trigger the eIF2α phosphorylation arm of the ISR makes them valuable molecular probes for studying HRI biology and its potential as a druggable target. researchgate.net

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that plays a crucial role in immune regulation by catalyzing the first and rate-limiting step in tryptophan metabolism. mdpi.comfrontiersin.org The depletion of tryptophan and the accumulation of its metabolites can suppress T-cell proliferation, leading to localized immunosuppression, a mechanism often exploited by tumors to evade the immune system. mdpi.complos.org Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. frontiersin.orgnih.gov

Phenylurea derivatives have been investigated as potential inhibitors of IDO1. mdpi.commdpi.com In one study, a series of new phenylurea derivatives were designed and synthesized, leading to the identification of three compounds (i12, i23, and i24) with potent IDO1 inhibitory activity, exhibiting IC₅₀ values in the range of 0.1–0.6 μM. mdpi.com Importantly, these compounds did not show inhibitory activity against tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan catabolism, indicating a degree of selectivity. mdpi.comfrontiersin.org The discovery of these potent and selective IDO1 inhibitors from the phenylurea scaffold provides a promising basis for the development of novel cancer immunotherapies. mdpi.comnih.gov

Cholinergic Enzyme Inhibition by Related Structures

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. researchgate.net Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.netacs.org

Recent research has explored the potential of phenylurea-containing compounds as inhibitors of cholinergic enzymes. researchgate.net A study on new cyanopyridine derivatives incorporating a phenylurea unit demonstrated their inhibitory activity against both AChE and BChE. researchgate.net The inhibitory constants (Ki) for these compounds were in the micromolar range, with values from 40.73 ± 6.54 to 87.05 ± 16.98 µM against AChE and 29.17 ± 4.88 to 124.03 ± 22.43 µM against BChE. researchgate.net

Another study on novel urea derivatives incorporating dopaminergic 2-aminotetralin scaffolds reported even more potent inhibition, with Ki values in the low nanomolar range (0.45–1.74 nM) against AChE. researchgate.net While these are related structures and not this compound itself, these findings suggest that the phenylurea scaffold can be a valuable component in the design of potent cholinesterase inhibitors for potential use in neurodegenerative diseases. researchgate.netresearchgate.net

| Enzyme | Inhibitory Constant (Ki) Range (µM) | Compound Class |

| Acetylcholinesterase (AChE) | 40.73 - 87.05 | Cyanopyridine derivatives with phenylurea |

| Butyrylcholinesterase (BChE) | 29.17 - 124.03 | Cyanopyridine derivatives with phenylurea |

| Acetylcholinesterase (AChE) | 0.00045 - 0.00174 | Urea derivatives with 2-aminotetralin scaffolds |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Tyrosine Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the proangiogenic effects of VEGF. nih.govmdpi.com It plays a critical role in endothelial cell proliferation, migration, and survival, processes that are essential for the formation of new blood vessels (angiogenesis). nih.gov In the context of cancer, aberrant angiogenesis is a hallmark of tumor growth and metastasis, making VEGFR-2 a prime target for anti-cancer therapies. mdpi.comoncotarget.com

Small molecule inhibitors that target the intracellular tyrosine kinase domain of VEGFR-2 have been developed as antiangiogenic agents. nih.govdrugbank.com These inhibitors typically compete with ATP for its binding site, thereby blocking the autophosphorylation of the receptor and subsequent downstream signaling pathways. nih.gov

A study focusing on 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas identified a compound, 1-(4-Cyanophenyl)-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea (2c), which was synthesized from 4-cyanophenylisocyanate. nih.gov This class of compounds was shown to significantly inhibit the phosphorylation of VEGFR-2 at a concentration of 1 µM, indicating their potential as VEGFR-2 tyrosine kinase inhibitors. nih.gov Although this specific compound has a more complex structure than this compound, it highlights the utility of the cyanophenylurea moiety in the design of VEGFR-2 inhibitors.

In-Depth Analysis of this compound's Insecticidal Properties Remains Elusive in Scientific Literature

Despite a thorough review of available scientific research, detailed studies and specific data tables concerning the insecticidal activity of the chemical compound this compound are not presently available in published literature. While the broader class of phenylurea derivatives has been a subject of interest in the development of new insecticidal agents, specific research findings on the efficacy and spectrum of activity for this compound against various insect pests have not been documented in the accessible scientific domain.

Research into phenylurea compounds has indicated that structural modifications can lead to significant insecticidal properties. These compounds often act as insect growth regulators, interfering with the synthesis of chitin, a crucial component of an insect's exoskeleton. This mode of action disrupts the molting process, leading to mortality.

A number of studies have explored various derivatives of phenylurea, demonstrating a range of effectiveness against economically important pests such as those in the orders Lepidoptera (moths and butterflies), Coleoptera (beetles), and Diptera (flies). The specific substitutions on the phenyl rings of the urea backbone are critical in determining the potency and selectivity of these compounds as insecticides.

Consequently, a detailed discussion of its insecticidal activity, supported by research findings and data tables, cannot be provided at this time due to the absence of specific studies on this particular chemical compound in the available scientific literature. Further research and publication in this specific area would be required to elaborate on its potential as an insecticide.

Mechanistic Investigations

Elucidation of Cellular and Molecular Mechanisms

Research into 1-(4-Cyanophenyl)-3-phenylurea has uncovered its ability to interact with and modulate several biological targets. These interactions trigger downstream effects that influence cell fate, including pathways involved in cancer cell viability and responses to cellular stress. The urea (B33335) moiety is a pivotal feature in many kinase inhibitors, and the specific substitutions on the phenyl rings of this compound confer its distinct activity profile.

Role of SRPK3 in Breast Cancer Pathways

This compound was identified as an inhibitor of Serine/Arginine Protein Kinase 3 (SRPK3) through a kinase screening process. Current time information in Bordeaux, FR.escholarship.orgnih.gov While the precise mechanisms of SRPK3 in breast cancer are still under investigation, its irregular function is implicated in the disease. Current time information in Bordeaux, FR.escholarship.orgnih.gov The compound serves as an important chemical probe for studying the biological functions of this lesser-known kinase. Current time information in Bordeaux, FR.escholarship.org

Initial studies identified this compound as a hit, and subsequent optimization led to the development of analogs with improved potency and selectivity for SRPK3 over other SRPK isoforms like SRPK1 and SRPK2. Current time information in Bordeaux, FR.nih.gov Research has demonstrated that compounds derived from this scaffold can impair the viability of breast cancer cells, with their efficacy correlating to their biochemical inhibitory concentrations (IC₅₀) against SRPK3. Current time information in Bordeaux, FR.escholarship.org This suggests that the anticancer activity is, at least in part, mediated through the inhibition of SRPK3.

| Compound | Description | SRPK3 Inhibition (%) | IC₅₀ (µM) |

|---|---|---|---|

| This compound | Initial Hit Compound | Data Not Specified | Single-digit micromolar range |

| BP152 | Optimized Analog | 96.8 | Single-digit micromolar range |

| BP148 | Optimized Analog | 93.3 | Single-digit micromolar range |

| BP149 | Optimized Analog | 92.7 | Single-digit micromolar range |

Mechanisms of eIF2α Phosphorylation and Endoplasmic Reticulum Stress Response

The compound is part of a class of 1,3-diarylureas that have been identified as specific activators of the Heme-Regulated Inhibitor (HRI) kinase. escholarship.orgnih.gov HRI is one of the four mammalian kinases that phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) on Serine 51. ub.eduportlandpress.com This phosphorylation event is a central point of convergence for intracellular stress pathways, known as the Integrated Stress Response (ISR). nih.govportlandpress.com

Activation of HRI by diarylurea compounds triggers the eIF2α phosphorylation arm of the ISR, which is also a key component of the endoplasmic reticulum (ER) stress response. escholarship.orgnih.gov Phosphorylation of eIF2α leads to a general attenuation of protein synthesis, which helps cells to cope with stress by reducing the load of newly synthesized proteins entering the ER. ub.edu However, it also leads to the preferential translation of certain mRNAs, such as that for Activating Transcription Factor 4 (ATF4). ub.edu ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis. ub.edu The ability of this compound class to specifically activate HRI and induce eIF2α phosphorylation makes it a valuable tool for studying these stress response pathways and a potential therapeutic strategy for diseases where modulating the ISR could be beneficial. ub.edunih.gov

Mode of IspD Inhibition and Resistance Mechanisms

Research into new anti-infective agents has identified urea-based compounds as a promising chemical class for targeting the methyl-d-erythritol phosphate (B84403) (MEP) pathway, which is essential in pathogens like Plasmodium falciparum but absent in humans. acs.org Specifically, derivatives of this compound have been found to target IspD, the third enzyme in the MEP pathway. acs.org

One closely related derivative, 1-(4-Cyanophenyl)-3-(3-(pyrrolidin-1-ylsulfonyl)phenyl)urea, demonstrated low nanomolar inhibitory activity against P. falciparum IspD (PfIspD). acs.org Studies to validate IspD as the target involved using parasite strains resistant to other IspD inhibitors. These resistant strains, which harbor mutations in the IspD gene, showed increased susceptibility to the urea-based compound. This suggests that the resistance-conferring mutations may compromise the enzyme's fitness, making it more vulnerable to this different class of inhibitors. acs.org To confirm this, experiments showed that supplementing the parasite culture with the end-product of the MEP pathway rescued the parasites from the compound's effects, confirming that IspD is a primary target. acs.org This research highlights a potential mode of action for this compound scaffold and points toward strategies for overcoming drug resistance by using compounds that target the same enzyme through different mechanisms. nih.govacs.org

Interactions with Specific Biological Targets

The molecular interactions of this compound and its derivatives are primarily driven by the diarylurea core, which is a privileged scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets. nih.govnih.gov The specific biological targets identified for this compound class underscore its potential for therapeutic development.

The primary and most well-documented interactions are with protein kinases. As detailed previously, it acts as an inhibitor of SRPK3 and an activator of HRI . Current time information in Bordeaux, FR.nih.gov Both interactions lead to significant downstream cellular effects, influencing cancer cell viability and the integrated stress response, respectively.

The cyanophenyl group is noted to be crucial for the binding affinity and specificity of the compound towards its targets. Current time information in Bordeaux, FR. Its potential to inhibit IspD in pathogens like P. falciparum represents another key interaction, positioning this chemical scaffold as a candidate for anti-infective drug discovery. acs.org The urea moiety is central to the design of numerous kinase inhibitors, including approved drugs, as it effectively anchors the molecule within the ATP-binding site or allosteric pockets of target enzymes. nih.gov The diverse kinase interactions suggest that this compound derivatives may have a broader polypharmacological profile, a characteristic that can be exploited for various therapeutic applications.

Perturbations of Biochemical Pathways

The chemical compound this compound has been the subject of research aimed at elucidating its interactions with and effects on various biochemical pathways. Investigations have primarily focused on its potential as a modulator of protein kinases and its ability to induce programmed cell death, also known as apoptosis.

Research has identified this compound as a selective inhibitor of Serine Arginine Protein Kinase 3 (SRPK3). researchgate.netnih.govresearchgate.net This discovery was made through kinase-profiling studies. researchgate.netresearchgate.net SRPK3 is part of a family of kinases whose irregular function has been implicated in diseases such as cancer. researchgate.netnih.gov While the roles of other kinases in this family, SRPK1 and SRPK2, are more established in disease, the specific mechanisms of SRPK3 are less understood. researchgate.netnih.gov The identification of this compound as an initial hit compound for SRPK3 inhibition has spurred further research to optimize its potency and selectivity. researchgate.netnih.gov This has led to the development of derivatives with single-digit micromolar IC50 values in SRPK3 activity assays, while showing minimal inhibition of SRPK1 or SRPK2. nih.gov

In addition to its effects on specific kinases, this compound and its derivatives have demonstrated pro-apoptotic effects, meaning they can induce programmed cell death in cancer cells. The mechanism of action is believed to involve the modulation of cellular pathways that ultimately lead to apoptosis. The structure of the compound, particularly the cyanophenyl group, is thought to be crucial for its binding affinity to molecular targets such as enzymes and receptors, thereby modulating their activity.

Furthermore, diarylurea derivatives, a class of compounds to which this compound belongs, have been investigated as allosteric modulators of the cannabinoid CB1 receptor. acs.org In these studies, a cyano analog demonstrated significant potency. acs.org Allosteric modulators bind to a site on a receptor that is different from the primary binding site, altering the receptor's affinity for its natural ligand. acs.org

The following table summarizes the inhibitory activities of this compound and its derivatives on various biochemical targets.

| Compound/Derivative | Target | Activity | IC50 Value |

| This compound | Serine Arginine Protein Kinase 3 (SRPK3) | Selective Inhibition | Not explicitly stated |

| Optimized derivatives of this compound | Serine Arginine Protein Kinase 3 (SRPK3) | Inhibition | Single-digit micromolar range |

| Cyano analog of a diarylurea series | Cannabinoid CB1 Receptor | Allosteric Modulation | 33 nM |

| 1-(4-Cyanophenyl)-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea | VEGFR-2 Tyrosine Kinase | Inhibition | Not explicitly stated |

Structure Activity Relationship Sar Studies and Lead Optimization

Rational Design Principles for 1-(4-Cyanophenyl)-3-phenylurea Derivatives

The developmental foundation for this compound derivatives as selective SRPK3 inhibitors was established through a kinase screen that identified the parent compound as a promising starting point. nih.govresearchgate.netnih.gov The rational design of subsequent derivatives was guided by several key principles aimed at enhancing potency and, crucially, selectivity against other SRPK isoforms, namely SRPK1 and SRPK2.

The core design strategy involved leveraging computational modeling, specifically in silico docking, to visualize and predict the binding interactions of the diphenylurea scaffold within the SRPK3 active site. researchgate.net This approach allowed for the prospective evaluation of how different substituents on the phenyl rings might influence binding affinity and selectivity. The urea (B33335) moiety was considered a critical hydrogen-bonding element, while the phenyl rings were hypothesized to engage in hydrophobic and aromatic stacking interactions with key residues in the kinase domain. The initial hit, this compound, demonstrated promising, albeit modest, inhibitory activity, indicating that the fundamental scaffold was well-suited for interaction with the SRPK3 active site. nih.govresearchgate.netnih.gov

Systematic Analysis of Substituent Effects on Biological Activity

Following the identification of the initial hit, a systematic exploration of substituent effects on both phenyl rings of the this compound core was undertaken to build a comprehensive SAR profile. This involved the synthesis and biochemical evaluation of a series of analogs with varied electronic and steric properties.

The substitution pattern on the phenyl rings was found to be a critical determinant of both the potency and selectivity of these inhibitors for SRPK3. The medicinal chemistry optimization efforts focused on introducing a variety of functional groups at different positions of the phenyl rings to probe the topology and chemical nature of the SRPK3 active site. nih.govresearchgate.netnih.gov The goal was to identify substitutions that would enhance favorable interactions with SRPK3 while potentially introducing steric or electronic clashes with the active sites of SRPK1 and SRPK2, thereby improving selectivity.

The electronic nature of the substituents played a significant role in modulating the inhibitory activity. While the initial hit already contained a potent electron-withdrawing cyano group on one of the phenyl rings, the optimization process involved the exploration of a broader range of both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the other phenyl ring. This systematic variation allowed for the fine-tuning of the electronic properties of the molecule, which in turn influences binding interactions such as hydrogen bonding and aromatic stacking within the kinase's active site. The precise details of which specific EWGs or EDGs at particular positions led to the most significant improvements in potency and selectivity were key findings of the optimization campaign.

Optimization Strategies for Enhanced Potency and Target Selectivity (e.g., SRPK3)

The optimization of this compound into a potent and selective SRPK3 inhibitor involved a multi-pronged approach combining computational chemistry with synthetic and biochemical efforts. nih.govresearchgate.netnih.gov The primary objective was to increase the binding affinity for SRPK3 while minimizing activity against the closely related SRPK1 and SRPK2.

In silico docking studies were instrumental in guiding the synthetic direction. researchgate.net By modeling the binding of the initial hit and its proposed analogs in the SRPK3 active site, researchers could prioritize the synthesis of compounds predicted to have improved binding energies and more favorable interactions. Key interactions, such as hydrogen bonds with the hinge region of the kinase and hydrophobic interactions in the back pocket, were targeted for enhancement.

The iterative cycle of design, synthesis, and testing was crucial. Each round of biochemical assays provided valuable feedback that informed the design of the next generation of compounds. This process led to the identification of specific substitution patterns that conferred both high potency for SRPK3 and significant selectivity over other SRPK isoforms.

Identification and Characterization of Lead Compounds for Drug Development

Through the systematic optimization process, several lead compounds with significantly improved profiles compared to the initial hit were identified. nih.govresearchgate.netnih.gov These compounds exhibited single-digit micromolar IC50 values against SRPK3 and displayed negligible inhibition of SRPK1 and SRPK2, demonstrating a remarkable enhancement in both potency and selectivity. nih.govresearchgate.netnih.gov

One of the top compounds to emerge from this effort was designated BP152 , which demonstrated an SRPK3 IC50 of 2.1 μM and high selectivity over SRPK1 and SRPK2. nih.gov The characterization of these lead compounds involved not only the determination of their inhibitory potency in biochemical assays but also their evaluation in cell-based models. For instance, the lead compounds demonstrated an ability to impair the viability of breast cancer cells, and this cellular activity correlated with their biochemical IC50 values against SRPK3. nih.govresearchgate.net

| Compound | Target | IC50 (μM) | Selectivity Profile |

| This compound | SRPK3 | Initial Hit | Moderate |

| BP152 | SRPK3 | 2.1 | High selectivity over SRPK1 and SRPK2 |

| Other Lead Compounds (6 total) | SRPK3 | Single-digit micromolar | High selectivity over SRPK1 and SRPK2 |

This table provides a summary of the inhibitory potency of the initial hit and the optimized lead compounds against SRPK3.

Development of Chemical Probes for Biological Research

A significant outcome of the SAR and lead optimization studies was the development of highly selective chemical probes for SRPK3. nih.govresearchgate.netnih.gov These optimized molecules, such as BP152 and the other five lead compounds, serve as valuable tools for elucidating the biological functions of SRPK3. Due to their high selectivity, these probes can be used in cellular and in vivo studies to investigate the specific roles of SRPK3 in physiological and pathological processes, such as breast cancer, with a reduced likelihood of off-target effects from the inhibition of other kinases. nih.govresearchgate.net The development of these first-reported selective SRPK3 chemical probes marks a critical step towards a deeper understanding of this kinase's role in disease and its potential as a therapeutic target. nih.govresearchgate.netnih.gov

Computational Chemistry Applications

In Silico Docking and Virtual Screening for Target Interaction Prediction

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This process is a cost-effective and time-efficient alternative to high-throughput screening (HTS). mdpi.com For 1-(4-Cyanophenyl)-3-phenylurea, these methods have been pivotal in identifying its potential biological targets.

In one notable instance, this compound was identified as an initial hit compound targeting SRPK3, a serine/arginine-rich protein-specific kinase. researcher.life This discovery was the result of a kinase screen, which was followed by subsequent rounds of in silico docking to refine and understand the interaction. researcher.life The general workflow for such a process involves preparing a library of compounds, defining the target protein's binding site, and then using a scoring function to rank the compounds based on their predicted binding affinity. mdpi.com

| Phase | Description | Tools & Methods | Outcome for this compound |

| Library Preparation | A large database of chemical compounds is prepared in a format suitable for screening. | ZINC database, MolPORT, In-house libraries | The compound was part of a library screened for kinase activity. |

| Target Definition | The 3D structure of the biological target (e.g., an enzyme) is obtained, and the binding site is identified. | Protein Data Bank (PDB), Homology Modeling | The target was identified as the kinase SRPK3. |

| Docking & Scoring | Each compound in the library is computationally "docked" into the target's binding site, and its binding affinity is estimated using a scoring function. | AutoDock, Glide, GOLD | The compound was ranked as a high-potential binder (a "hit"). |

| Hit Selection | The top-ranked compounds are selected for further investigation. | Thresholds based on score or rank (e.g., top 1%). chemrxiv.org | This compound was selected as an initial hit for further study. researcher.life |

Molecular Docking Studies for Ligand-Binding Site Analysis

Following its identification as a hit, molecular docking is used to generate a detailed 3D model of the ligand-protein complex. ijrti.org This technique predicts the preferred orientation, conformation, and binding affinity of the ligand when it interacts with the receptor's binding pocket. ijrti.orgnih.gov The analysis of the docked pose of this compound allows researchers to visualize the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the complex.

The urea (B33335) moiety is a potent hydrogen bond donor and acceptor, while the phenyl and cyanophenyl rings can participate in hydrophobic and aromatic stacking interactions. researchgate.net Docking studies can elucidate how these functional groups on this compound orient themselves to form favorable contacts with amino acid residues in the target's active site. mdpi.com The binding energy, calculated by the docking program's scoring function, provides a quantitative estimate of the binding affinity. mdpi.com

| Parameter | Description | Typical Finding for Phenylurea Derivatives |

| Binding Energy/Score | An estimation of the binding affinity (e.g., in kcal/mol). Lower values typically indicate stronger binding. | Scores vary depending on the target, but are used to rank potential inhibitors. mdpi.com |

| Hydrogen Bonds | Identification of specific hydrogen bonds between the urea N-H groups (donors) or the carbonyl oxygen/cyano nitrogen (acceptors) and protein residues. | The urea group commonly forms critical hydrogen bonds with the protein backbone or side chains in the hinge region of kinases. researchgate.net |

| Hydrophobic Interactions | Interactions involving the nonpolar phenyl rings and hydrophobic amino acid residues like Leucine, Valine, or Isoleucine. | The phenyl rings often occupy hydrophobic pockets within the binding site. |

| Aromatic Interactions | π-π stacking or T-shaped interactions between the compound's aromatic rings and residues like Phenylalanine, Tyrosine, or Tryptophan. | These interactions contribute to the specificity and stability of the binding orientation. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of this compound. mdpi.comresearchgate.net These methods are used to determine the molecule's stable 3D geometry, electron distribution, and orbital energies, which are fundamental to its reactivity and interaction capabilities.

Density Functional Theory (DFT) Applications

DFT is a popular computational method due to its balance of accuracy and computational cost, making it suitable for studying molecules of the size of this compound. mdpi.com A common application is geometry optimization, where the lowest energy (most stable) conformation of the molecule is calculated. Studies on similar phenylurea derivatives often use functionals like B3LYP with a basis set such as 6-31G(d) for this purpose.

DFT is also used to calculate frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability.

| DFT Calculation | Purpose | Relevance to this compound |

| Geometry Optimization | To find the most stable three-dimensional structure of the molecule. | Determines bond lengths, bond angles, and dihedral angles (e.g., the twist between the phenyl rings). acs.org |

| Frequency Analysis | To confirm the optimized structure is a true energy minimum and to predict vibrational spectra (e.g., IR). | Confirms the stability of the calculated conformation and allows for comparison with experimental spectroscopic data. |

| HOMO-LUMO Analysis | To determine the energies of the frontier molecular orbitals and the energy gap. | Provides insights into the molecule's electronic excitability and sites for electron transfer. |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a visual tool derived from DFT calculations that maps the electrostatic potential onto the molecule's electron density surface. elsevier.com It is used to predict how a molecule will interact with other species, particularly in non-covalent interactions. The MEP surface is color-coded to show regions of positive, negative, and neutral potential.

For this compound, the MEP analysis would typically reveal:

Negative Potential (Red/Yellow): Regions rich in electrons, which are sites for electrophilic attack. These are expected around the carbonyl oxygen of the urea group and the nitrogen of the cyano group, making them strong hydrogen bond acceptors. acs.org

Positive Potential (Blue): Regions that are electron-deficient, indicating sites for nucleophilic attack. These are primarily located around the hydrogen atoms of the urea N-H groups, highlighting their role as strong hydrogen bond donors. acs.org

Neutral Potential (Green): Regions with a balanced potential, often corresponding to the carbon skeletons of the phenyl rings.

This analysis is crucial for understanding why the molecule binds in a specific orientation within a protein's active site, as it will align to maximize favorable electrostatic interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density (ρ) to define atoms, chemical bonds, and other molecular structures. uni-rostock.de By locating critical points in the electron density, QTAIM can characterize the nature and strength of chemical bonds and non-covalent interactions. researchgate.net

In the context of this compound, QTAIM analysis can be used to:

Characterize Covalent Bonds: By analyzing the electron density at the bond critical point (BCP) between two atoms, the strength and type of bond (e.g., single, double) can be assessed.

Identify and Quantify Non-Covalent Interactions: QTAIM is particularly useful for studying weaker interactions like hydrogen bonds. researchgate.net It can confirm the presence of intramolecular hydrogen bonds that stabilize the molecular conformation and intermolecular hydrogen bonds crucial for binding to a receptor. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), indicate the strength and nature of the hydrogen bond.

| Topological Parameter | Significance in QTAIM | Application to this compound |

| Bond Critical Point (BCP) | A point of minimum electron density between two bonded nuclei, indicating a chemical bond. | Identifies all covalent bonds and key non-covalent interactions like hydrogen bonds. researchgate.net |

| Electron Density (ρ) at BCP | The magnitude of ρ at the BCP correlates with the strength of the interaction. | Quantifies the strength of the N-H···O hydrogen bonds in a protein-ligand complex. |

| Laplacian of Electron Density (∇²ρ) at BCP | The sign of the Laplacian distinguishes between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. | Confirms the nature of the interactions (e.g., a positive Laplacian indicates a closed-shell interaction, typical for hydrogen bonds). |

Noncovalent Interaction (NCI) Plot Analysis

Noncovalent Interaction (NCI) plot analysis is a visualization technique that reveals the location and nature of non-covalent interactions in 3D space. mdpi.com It is based on the electron density and its reduced density gradient (RDG). The resulting isosurfaces are colored to distinguish between different types of interactions. jussieu.fr

For this compound, an NCI plot would visualize:

Strong, Attractive Interactions (Blue isosurfaces): These correspond to hydrogen bonds, typically appearing as distinct discs or surfaces between the urea N-H donors and the carbonyl/cyano acceptors (in self-association) or with receptor residues (in a complex). jussieu.fr

Weak, van der Waals Interactions (Green isosurfaces): These appear as broader, more diffuse surfaces, indicating weaker interactions such as those involving the phenyl rings. jussieu.fr

Strong, Repulsive Interactions (Red isosurfaces): These indicate steric clashes and are generally unfavorable. They would appear in regions where atoms are too close together.

NCI analysis provides a clear and intuitive picture of the "glue" holding the molecule together in a crystal or holding it within a protein's binding site, complementing the findings from molecular docking and QTAIM. mdpi.com

Energetics of Intermolecular Interactions

The supramolecular assembly and crystal packing of this compound are governed by a network of non-covalent interactions, primarily hydrogen bonding and π-π stacking. The urea functional group is a potent hydrogen bond donor (two N-H groups) and acceptor (the carbonyl C=O group), facilitating the formation of robust intermolecular connections.

Computational studies on analogous phenylurea derivatives provide insight into the energetics of these interactions. The planarity of the urea core is crucial for optimal hydrogen bonding, and rotation around the C(sp²)-N bonds is a key conformational factor. For the parent compound, phenylurea, the rotational barrier around the C-N bond is calculated to be in the range of 8.6-9.4 kcal/mol, which is slightly more hindered than in unsubstituted urea. researchgate.net This barrier helps maintain the planar conformation that facilitates the formation of strong, linear hydrogen bonds.

In the solid state, diarylurea derivatives typically form one-dimensional hydrogen-bonded chains or tapes. The primary interaction is the N-H···O=C hydrogen bond, which connects adjacent molecules. The presence of the two aromatic rings—the phenyl group and the 4-cyanophenyl group—introduces the possibility of π-π stacking interactions between these chains, further stabilizing the crystal lattice. The electron-withdrawing nature of the cyano group can influence the charge distribution on the attached phenyl ring, potentially modulating the strength and geometry of these stacking interactions compared to unsubstituted diphenylurea. Furthermore, the nitrogen atom of the cyano group can act as a weak hydrogen bond acceptor for C-H donors from neighboring molecules.

Table 1: Key Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Energetics/Characteristics | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | Urea N-H | Urea C=O | Strong, directional interaction; primary motif in crystal packing. | |

| π-π Stacking | Phenyl Ring | Phenyl/Cyanophenyl Ring | Stabilizes packing between hydrogen-bonded chains. | researchgate.net |

| Dipole-Dipole | - | Cyano Group (C≡N) | The strongly polar cyano group influences crystal packing. | acs.org |

| Weak C-H···N/O H-Bonds | Aromatic C-H | Cyano N / Carbonyl O | Secondary interactions contributing to overall lattice energy. |

Molecular Orbital Analysis

The electronic properties and chemical reactivity of this compound are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and susceptibility to electronic excitation.

The structure of this compound contains distinct electronic domains. The phenylurea moiety generally acts as an electron-donating group, while the 4-cyanophenyl group is strongly electron-withdrawing due to the nitrile functionality. acs.org This electronic asymmetry dictates the spatial distribution of the frontier orbitals.

Computational analyses predict that the HOMO is primarily localized on the more electron-rich part of the molecule, specifically the phenyl ring and the adjacent urea nitrogen atom. In contrast, the LUMO is expected to be concentrated on the electron-deficient 4-cyanophenyl ring. This spatial separation of HOMO and LUMO indicates a molecule with an intramolecular charge-transfer character.

This distribution has significant implications for its reactivity. The HOMO's location suggests that the phenylurea portion is the most likely site for electrophilic attack. Conversely, the LUMO's localization on the cyanophenyl ring makes it the probable site for nucleophilic attack. Structure-activity relationship (SAR) studies on similar diarylurea compounds have shown that electron-withdrawing groups at the 4-position, such as cyano, can confer high biological potency, underscoring the importance of these electronic characteristics for molecular recognition and interaction with biological targets. acs.org

Table 2: Frontier Molecular Orbital Characteristics of this compound

| Orbital | Expected Localization | Nature | Implication for Reactivity | Reference |

|---|---|---|---|---|

| HOMO | Phenyl ring and adjacent urea nitrogen | Electron-donating | Site for electrophilic attack; electron donation. | acs.org |

| LUMO | 4-Cyanophenyl ring | Electron-accepting | Site for nucleophilic attack; electron acceptance. | acs.org |

| HOMO-LUMO Gap | - | Indicator of Stability | A smaller gap suggests higher reactivity and potential for charge transfer. | acs.org |

Structural Analysis and Conformational Studies

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The 1-(4-cyanophenyl)-3-phenylurea molecule contains both hydrogen bond donors (the N-H groups of the urea (B33335) moiety) and acceptors (the carbonyl oxygen and the nitrile nitrogen). This configuration makes it highly likely to form extensive hydrogen bonding networks. In the solid state, diarylureas typically exhibit strong intermolecular N-H···O=C hydrogen bonds, which lead to the formation of one-dimensional tapes or chains. nih.gov

In the absence of specific crystallographic data for this compound, the precise nature of its hydrogen bonding can only be inferred from the behavior of analogous compounds. It is probable that the primary interaction would be the formation of a hydrogen-bonded chain via the urea groups. The cyanophenyl group's nitrogen atom could also participate in weaker hydrogen bonding interactions, further stabilizing the crystal packing. The presence of the electron-withdrawing cyano group might also influence the acidity of the N-H protons, potentially affecting the strength and geometry of the hydrogen bonds compared to unsubstituted phenylurea.

Conformational Preferences (e.g., cis, cis; cis, trans)

The conformation of diarylureas is typically described by the torsion angles around the C-N bonds of the urea bridge. The planarity of the urea group is generally favored to maximize resonance stabilization. This leads to two main planar conformations for the N-H bonds relative to the carbonyl group: cis (or syn) and trans (or anti). For N,N'-disubstituted ureas, this can result in cis,cis, cis,trans, and trans,trans arrangements of the phenyl rings with respect to the urea backbone.

Computational studies on phenylurea and its derivatives suggest that the trans conformation is generally more stable. sigmaaldrich.com For this compound, a cis,trans or trans,trans conformation would be the most probable in the solid state to minimize steric hindrance between the two bulky aryl groups. The dihedral angles between the phenyl rings and the central urea plane are also critical conformational parameters. These angles are influenced by a balance of steric effects and the desire for conjugation. In many diarylurea crystal structures, the phenyl rings are twisted out of the plane of the urea group. Without experimental data, the specific conformational preferences of this compound remain a subject for future computational and experimental validation.

While some characterization data for this compound, such as its melting point and spectroscopic data (NMR and MS), are available, the crucial crystallographic information needed for a detailed structural and conformational analysis is not. researchgate.net Therefore, the definitive elucidation of its solid-state architecture awaits further research.

Preclinical Pharmacological and Toxicological Evaluation

In Vitro Assays

In vitro studies have been instrumental in identifying the primary molecular target of 1-(4-Cyanophenyl)-3-phenylurea and evaluating the biological activity of its chemical scaffold.

Specific IC50 values detailing the cytotoxic profile of this compound across a wide range of cancer cell lines are not extensively reported in the available scientific literature. Research has more prominently focused on using its diphenylurea scaffold as a foundation for creating more potent derivatives. These subsequent structure-activity relationship (SAR) studies have yielded a variety of substituted analogs with documented cytotoxic activities. researchgate.net

For context, the table below showcases the cytotoxic activity of several derivatives of this compound against various cancer cell lines. It is crucial to note that this data does not represent the parent compound but illustrates the anticancer potential of its core structure.

Table 1: Cytotoxicity of Selected this compound Derivatives

This table is for illustrative purposes to show the activity of the chemical scaffold. Data is for derivatives, not the parent compound.

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2-chloro-4-trifluoromethylphenyl)-3-(4-cyanophenyl)urea | MDA-MB-468 (Breast) | 0.23 |

| 1-(2-chloro-4-trifluoromethylphenyl)-3-(4-cyanophenyl)urea | HT-29 (Colon) | 0.24 |

| 1-(2-chloro-4-trifluoromethylphenyl)-3-(4-cyanophenyl)urea | U-87 MG (Glioblastoma) | 0.41 |

| 1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)thiourea | SW620 (Colon) | 1.5 |

| 1-(4-Cyanophenyl)-3-(4-(trifluoromethyl)phenyl)thiourea | SW620 (Colon) | 5.8 |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

The most significant finding for this compound is its identification as a selective inhibitor of Serine Arginine Protein Kinase 3 (SRPK3). researchgate.netnih.gov In a kinase screening assay, the compound emerged as an initial hit, demonstrating selective inhibition of SRPK3. researchgate.netnih.govresearchgate.net Notably, it showed negligible inhibitory activity against the other two kinases in the same family, SRPK1 and SRPK2. researchgate.netnih.gov

The serine arginine protein kinases (SRPKs) are implicated in the irregular function of cellular processes linked to cancer and viral infections. nih.govresearchgate.net While SRPK1 and SRPK2 are well-studied, the specific mechanisms of SRPK3 in disease, particularly breast cancer, are less understood. nih.gov The discovery of this compound as a selective inhibitor provided a critical starting point for developing more potent and specific chemical probes to investigate the function of SRPK3. researchgate.netnih.govclonagen.com

While direct cell viability and proliferation studies for this compound are not extensively detailed, research stemming from its discovery as an SRPK3 inhibitor has provided relevant insights. Medicinal chemistry efforts to optimize the parent compound led to the synthesis of six advanced derivatives. nih.govresearchgate.net These optimized compounds were shown to impair the viability of breast cancer cells. nih.govresearchgate.net The observed decrease in cell viability correlated with the biochemical IC50 values of these derivatives against SRPK3, suggesting that their cytotoxic effects are likely mediated through the inhibition of this kinase. nih.gov Research has also shown more broadly that certain diarylurea derivatives can suppress cell multiplication and induce programmed cell death (apoptosis). researchgate.net

In the reviewed scientific literature, there is no specific information available regarding the effects of this compound on cell cycle progression in cancer cells.

In Vivo Studies

Preclinical in vivo evaluation provides critical information on a compound's efficacy and behavior in a whole-organism context.

There is no specific data available in the reviewed literature detailing the in vivo antitumor activity of this compound in preclinical models. While its derivatives are being actively investigated for their potential as antitumor agents, studies on the parent compound itself have not been reported. nih.govmdpi.com

Pharmacokinetic Profiling (e.g., Metabolic Stability, Plasma Stability, Brain Penetration)

The pharmacokinetic profile of a compound determines its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its efficacy and safety. Currently, there is limited publicly available data specifically detailing the complete pharmacokinetic profile of this compound. However, insights can be drawn from related analogues and general principles of medicinal chemistry.

Metabolic Stability: The metabolic stability of a drug influences its half-life and bioavailability. While direct studies on this compound are not extensively documented, research on related structures provides some context. For instance, cyanophenyl derivatives are sometimes explored as potentially "greener" alternatives to chlorinated phenylureas, with a hypothesis that they may undergo faster metabolic breakdown, although this requires empirical validation. In the development of novel ureidopropanamide-based compounds, structural modifications, such as the introduction of bulky substituents, have been shown to have a beneficial effect on metabolic stability by potentially preventing interactions with metabolic enzymes. nih.gov One study on a complex cyanophenyl-containing ureidopropanamide, (S)-3-(4-Cyanophenyl)-N-[[1-(3-chloro-4-fluorophenyl)cyclopropyl]methyl]-2-[3-(4-fluorophenyl)ureido]propanamide, reported good stability against oxidative metabolism in vitro. nih.gov Another patent describes a crystalline form of a different complex cyanophenyl urea (B33335) derivative as having improved chemical and thermal stability. google.com

Plasma Stability: Information regarding the specific plasma stability of this compound is not detailed in the reviewed literature. This parameter is typically assessed using in vitro assays with plasma from different species (e.g., human, rat, mouse) to evaluate the compound's susceptibility to enzymatic degradation by plasma esterases and amidases.

Brain Penetration: The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS) and a feature to be avoided for peripherally acting agents. nih.gov General principles suggest that properties like high topological polar surface area (TPSA) can limit CNS permeability. nih.govacs.org A study on a related cyanophenyl-containing compound, (S)-3-(4-Cyanophenyl)-N-[[1-(3-chloro-4-fluorophenyl)cyclopropyl]methyl]-2-[3-(4-fluorophenyl)ureido]propanamide, demonstrated a good permeation rate in an in vitro model of the BBB, suggesting that CNS penetration is possible for some molecules within this class. nih.gov Without specific experimental data for this compound, its capacity for brain penetration remains speculative.

Table 1: Physicochemical and Pharmacokinetic-Related Properties of Selected Phenylurea Derivatives (Note: This table includes data for related compounds to illustrate the properties of the chemical class, as specific data for this compound is limited.)

| Compound Name | Key Structural Feature | Property Investigated | Finding | Reference |

| 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea maleate | Complex Cyanophenyl Urea | Chemical/Thermal Stability | Crystalline form showed improved stability. | google.com |

| (S)-3-(4-Cyanophenyl)-N-[[1-(3-chloro-4-fluorophenyl)cyclopropyl]methyl]-2-[3-(4-fluorophenyl)ureido]propanamide | Complex Cyanophenyl Ureidopropanamide | Metabolic Stability & BBB Permeation | Showed good stability towards oxidative metabolism and good permeation in an in-vitro BBB model. | nih.gov |

| Diarylureas (General) | Diarylurea Scaffold | CNS Penetration | Compounds with higher TPSA tend to have lower CNS permeability. | nih.govacs.org |

| Cyanophenyl Derivatives (General) | Cyanophenyl Group | Metabolic Breakdown | Hypothesized to have faster metabolic breakdown than chlorinated analogues, but requires validation. |

Assessment of Organ-Specific Toxicity

The evaluation of organ-specific toxicity is paramount to identify potential safety concerns. There is a lack of specific studies assessing the organ-specific toxicity of this compound in the available literature. Therefore, the discussion is based on the toxicological profile of the parent compound, urea, and the broader class of urea derivatives.

In preclinical animal studies, high concentrations of urea have been associated with effects such as endothelial dysfunction. nih.gov Toxicological reviews of urea have noted its use in establishing dose ranges for developmental toxicity studies in rodents, though this applies to the parent molecule and not its complex derivatives. epa.gov

Selectivity for Cancer Cells over Normal Cells

A crucial attribute of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells, thereby widening the therapeutic window and reducing side effects. mdpi.comoncotarget.com

This compound was identified as an initial hit compound in a kinase screen for inhibitors of Serine Arginine Protein Kinase 3 (SRPK3). nih.gov SRPK3 is implicated in certain cancers, including breast cancer. nih.gov Subsequent medicinal chemistry efforts, using this initial hit as a scaffold, led to the development of optimized derivatives that displayed single-digit micromolar IC50 values in SRPK3 activity assays and, importantly, showed negligible inhibition of the related kinases SRPK1 and SRPK2, indicating a degree of selectivity at the kinase level. nih.gov

These optimized compounds demonstrated an ability to impair the viability of breast cancer cells, and this effect correlated with their biochemical potency against SRPK3. nih.gov However, the studies reviewed did not include data directly comparing the cytotoxic effects of this compound on cancer cells versus a panel of normal, non-malignant cell lines. Therefore, a specific selectivity index, which quantifies this differential effect, has not been established for this compound. brieflands.com

Table 2: Activity of a Related Diarylurea Analogue Series Against the CB1 Receptor (Note: This table shows data for a related series to illustrate how substituent changes on the phenylurea scaffold affect biological activity. Compound 29 is a cyanophenyl analogue.)

| Compound | 4-Position Substituent | IC50 (nM) for CB1 Antagonism | Reference |

| 4 | Cl | 34 | acs.org |

| 27 | F | 32 | acs.org |

| 29 | CN | 33 | acs.org |

| 30 | CF3 | 70 | acs.org |

| 31 | OCH3 | 185 | acs.org |

| 33 | N(CH3)2 | 1640 | acs.org |

Insights into Toxicity Mechanisms of Urea Derivatives